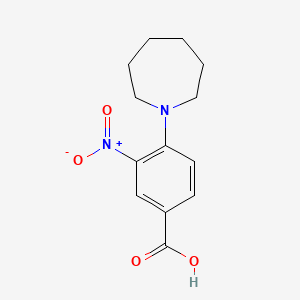

4-(Azepan-1-yl)-3-nitrobenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions and Diels-Alder type reactions. For example, the base-catalyzed intramolecular nucleophilic substitution of 2-nitrobenzoic acids leads to the formation of dibenzo[b,f][1,4]oxazepin-11(10H)-ones . Similarly, 4-aza-6-nitrobenzofuroxan (ANBF) reacts with CH acids to form carbon-bonded 1,4-adducts, which are fused with a furoxan ring . These methods could potentially be adapted for the synthesis of 4-(Azepan-1-yl)-3-nitrobenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions and orientations of substituent groups. For instance, in the case of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, the dihedral angles of the substituent groups with respect to the phenyl moiety are well-defined, indicating a planar structure with specific orientations for the functional groups . This information can be used to predict the molecular geometry and electronic distribution in 4-(Azepan-1-yl)-3-nitrobenzoic acid.

Chemical Reactions Analysis

The papers describe various chemical reactions involving nitro-substituted aromatic compounds. The dual behavior of 4-aza-6-nitrobenzofuroxan as both an electrophile and a dienophile in Diels-Alder type reactions is particularly noteworthy . This compound exhibits a tendency to form stable carbinolamines upon covalent hydration . Similarly, the nucleophilic dearomatization of ANBF by CH acids to synthesize pharmacology-oriented compounds indicates the potential reactivity of the nitro group in such systems . These reactions could be relevant to the chemical behavior of 4-(Azepan-1-yl)-3-nitrobenzoic acid under similar conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(Azepan-1-yl)-3-nitrobenzoic acid are not directly reported, the properties of structurally related compounds can provide some insights. The presence of nitro and carboxylic acid groups typically confers strong acidity and the ability to participate in hydrogen bonding, which can affect solubility and melting points . The crystalline structure of similar compounds is often stabilized by intermolecular hydrogen bonding, suggesting that 4-(Azepan-1-yl)-3-nitrobenzoic acid may also form stable crystalline structures under the right conditions .

Wissenschaftliche Forschungsanwendungen

Crystallographic and Physical Properties

- Crystal Structures and Physico-Chemical Properties : Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid were synthesized, and their structures were determined through X-ray crystallography. These complexes displayed unique bonding features and physical properties, including thermal, magnetic, and impedance characteristics (D'angelo et al., 2008).

Photophysical Behavior

- Effect of Amino Moiety on Fluorophores : The crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole, including 4-(azepan-1-yl)-7-nitro-2,1,3-benzoxadiazole, were studied to understand their photophysical behavior. These structures demonstrated significant electron delocalization, influencing their optical properties (Saha, 2002).

Redox Processes

- Charge-Transfer in Redox Reactions : The redox reactions of (4-nitrobenzoate)Re(CO)(3) (azine) complexes were investigated. These involved charge transfers from coordinated azine radicals to the 4-nitrobenzoate ligand, revealing insights into intramolecular redox processes (Féliz & Ferraudi, 1998).

Synthesis and Reactivity

- Synthesis of 3-Aminobenzoic Acid : 3-Nitrobenzoic acid, closely related to 4-(azepan-1-yl)-3-nitrobenzoic acid, was synthesized using a nitration reaction with benzoic acid. This process led to the production of 3-aminobenzoic acid, demonstrating its relevance in organic chemistry and industrial applications (Yin Qun, 2010).

Luminescence Studies

- Luminescence of Eu(III) and Tb(III) Complexes : Nitrobenzoic acid ligands were used in luminescent lanthanide ion-based coordination polymers. Studies on these complexes provided insights into their luminescence properties, showcasing the impact of nitro-functionalization (de Bettencourt-Dias & Viswanathan, 2006).

Eigenschaften

IUPAC Name |

4-(azepan-1-yl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(17)10-5-6-11(12(9-10)15(18)19)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOLIKPXLGXANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387927 | |

| Record name | 4-azepan-1-yl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azepan-1-yl)-3-nitrobenzoic acid | |

CAS RN |

92109-03-0 | |

| Record name | 4-azepan-1-yl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)

![3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile](/img/structure/B1272822.png)